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Compound of Interest

Compound Name: Nickel iodide

Cat. No.: B083969

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nickel iodide (Nil2) in
homogeneous catalysis, a field of growing importance in organic synthesis and drug
development. Nickel, being a more abundant and cost-effective metal than precious metals like
palladium, offers a sustainable alternative for a variety of crucial chemical transformations.
Nickel iodide, in particular, serves as a versatile catalyst or precatalyst in a range of reactions,
including carbonylation, cross-coupling, C-H functionalization, and hydrocyanation reactions.

This document details key applications, provides structured quantitative data for comparative
analysis, and outlines detailed experimental protocols for select reactions. Furthermore,
signaling pathways and experimental workflows are visualized using Graphviz to offer a clear
graphical representation of the underlying chemical processes.

Carbonylation Reactions: Synthesis of Acetic Acid

Nickel iodide is a well-established catalyst for the carbonylation of methanol to produce acetic
acid, a fundamental industrial process.[1][2][3] The iodide component is crucial for the in situ
generation of methyl iodide, which then undergoes oxidative addition to the nickel center.

Quantitative Data: Methanol Carbonylation
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TON and yield data can vary significantly based on specific reaction conditions and promoters
used.

Experimental Protocol: Methanol Carbonylation (General
Procedure)

A high-pressure autoclave reactor is charged with nickel iodide (Nilz), a phosphine ligand
(e.g., triphenylphosphine), a promoter such as lithium iodide (Lil), and the solvent (e.g., methyl
propionate). Methanol and methyl iodide are then added. The reactor is sealed, purged with
carbon monoxide (CO), and then pressurized to the desired CO pressure. The reaction mixture
is heated to the specified temperature with vigorous stirring for a set period. After cooling to
room temperature and venting the CO, the liquid products are analyzed by gas
chromatography (GC) to determine the yield of acetic acid and other products.[1]

Catalytic Cycle: Methanol Carbonylation

The catalytic cycle for the nickel-catalyzed carbonylation of methanol to acetic acid is a key
industrial process. The cycle involves the oxidative addition of methyl iodide to a nickel(0)
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species, followed by CO insertion and subsequent reductive elimination to form acetyl iodide,
which is then hydrolyzed to acetic acid.

Methanol Carbonylation Catalytic Cycle

[Ni(i(C(O)me)(I)L_n] CHsC(0)! \H@»

CH3COOH

Click to download full resolution via product page

Caption: Catalytic cycle for nickel-catalyzed methanol carbonylation.

Cross-Coupling Reactions

Nickel iodide is an effective catalyst for various cross-coupling reactions, which are
fundamental for the formation of carbon-carbon bonds in drug discovery and materials science.
These reactions include Negishi and reductive cross-couplings.

Negishi Cross-Coupling

Nickel-catalyzed Negishi cross-coupling reactions enable the formation of C(sp3)-C(sp?) bonds
by coupling secondary alkylzinc halides with aryl iodides. This method is particularly valuable
as it can overcome issues of isomerization and B-hydride elimination often observed with
palladium catalysts.[4][5][6]
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To a solution of the aryl iodide (1.0 mmol) in an appropriate solvent (e.g., THF) under an inert
atmosphere are added the nickel catalyst (e.g., NiClz-glyme, 5 mol%) and a ligand (e.g.,
terpyridine, 7.5 mol%). The secondary alkylzinc iodide solution (1.3-1.5 mmol in THF) is then
added dropwise at room temperature. The reaction mixture is stirred at room temperature until
completion (monitored by TLC or GC-MS). The reaction is then quenched with saturated
agueous NHa4Cl solution and extracted with an organic solvent. The combined organic layers
are dried over anhydrous Na2SOa, filtered, and concentrated under reduced pressure. The
residue is purified by column chromatography on silica gel to afford the desired cross-coupled
product.[6]

Reductive Cross-Coupling

Nickel iodide also catalyzes the reductive cross-coupling of two different electrophiles, such as
an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant (e.g.,
manganese or zinc). This approach avoids the need for pre-formed organometallic reagents.

The mechanism of nickel-catalyzed reductive cross-coupling often involves radical
intermediates. A Ni(l) species, generated by reduction of a Ni(ll) precursor, can react with an
alkyl halide to generate an alkyl radical and a Ni(ll) species. This is a key step in the catalytic
cycle that enables the coupling of two electrophiles.
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Caption: A plausible catalytic cycle for nickel-catalyzed reductive cross-coupling.

C-H Functionalization

Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in
organic synthesis. Nickel iodide has been implicated in C-H iodination and alkylation
reactions, often utilizing a directing group to achieve regioselectivity.
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C-H lodination

Nickel(ll) catalysts can mediate the direct iodination of C(sp?)-H bonds using molecular iodine
(I2) as the iodine source. The reaction often employs a directing group, such as an 8-
aminoquinoline, to control the site of iodination.[7][8][9][10]

A mixture of N-(quinolin-8-yl)benzamide (0.5 mmol), Ni(OAc)z2-4H20 (10 mol%), Na2COs (2.0
equiv.), and Iz (1.2 equiv.) in a suitable solvent (e.g., dichloroethane) is stirred at an elevated
temperature (e.g., 100 °C) for several hours. After completion of the reaction (monitored by
TLC), the mixture is cooled to room temperature, diluted with an organic solvent, and washed
with aqueous Naz2S20s solution to remove excess iodine. The organic layer is then washed with
brine, dried over anhydrous Na=SOa4, and concentrated. The crude product is purified by
column chromatography.[9]

C-H Alkylation

Nickel catalysts can also be used for the C-H alkylation of various substrates, including
nitroalkanes, with unactivated alkyl iodides. These reactions often proceed through a radical-
based mechanism.[11]

Nitroalkane Alkyl lodide Yield (%) Reference(s)

52 (overall for

1-Nitropropane 1-Adamantyl iodide adapromine [11]
synthesis)
) Cyclopropylmethyl - (ring-opened product
Nitromethane
iodide observed)
1-Nitrohexane 1-lodohexane

The synthesis of the antiviral drug adapromine can be achieved in two steps starting with the
nickel-catalyzed alkylation of 1-nitropropane with 1-adamantyl iodide. In a typical procedure, a
mixture of NiBrz-diglyme, a ligand (e.g., bathocuproine), and a reductant (e.g., Et2Zn) is
prepared in a suitable solvent. To this catalyst mixture are added 1-nitropropane and 1-
adamantyl iodide. The reaction is stirred at room temperature until the starting materials are
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consumed. After workup and purification, the resulting nitroalkane is then reduced, for example,
using Raney nickel under a hydrogen atmosphere, to yield adapromine.[11]

Hydrocyanation Reactions

Nickel-catalyzed hydrocyanation of unsaturated compounds like alkynes is a powerful method
for the synthesis of vinyl nitriles, which are versatile building blocks in organic synthesis. While
traditionally employing highly toxic HCN, modern methods utilize safer cyanide sources like
Zn(CN)2.[12][13][14][15][16]
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DPPP 65 1:1.5 [14]
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e

Experimental Workflow: Hydrocyanation of
Phenylacetylene

The following diagram illustrates a typical experimental workflow for the nickel-catalyzed
hydrocyanation of phenylacetylene.
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Experimental Workflow for Hydrocyanation
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Caption: A generalized workflow for a nickel-catalyzed hydrocyanation experiment.
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Conclusion

Nickel iodide has proven to be a valuable and versatile catalyst in homogeneous catalysis,
enabling a range of important chemical transformations. Its application in carbonylation, cross-
coupling, C-H functionalization, and hydrocyanation reactions highlights its potential as a cost-
effective and sustainable alternative to precious metal catalysts. The protocols and data
presented herein provide a foundation for researchers to explore and expand the utility of
nickel iodide in their own synthetic endeavors. Further research into ligand design and
mechanistic understanding will undoubtedly continue to broaden the scope of nickel-catalyzed
reactions in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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